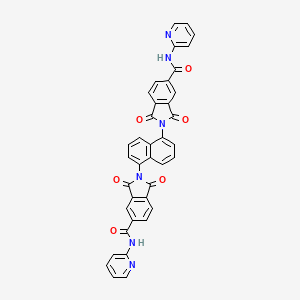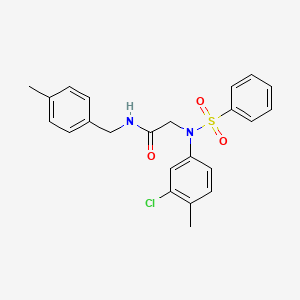
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide), also known as NDI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NDI is a versatile compound that can be synthesized using different methods, and its unique chemical structure allows for a wide range of applications in different fields, including materials science, drug discovery, and biochemistry.
Mecanismo De Acción
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)'s mechanism of action is not well understood, but it is believed to act as a potent inhibitor of certain enzymes involved in cellular metabolism. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular metabolism, the induction of apoptosis in cancer cells, and the modulation of immune system function. However, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) is its versatility, which allows for a wide range of applications in different fields. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)-based materials have been shown to exhibit excellent photophysical properties, making them promising candidates for advanced electronic devices. However, one of the limitations of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) is its relatively high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide), including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its mechanism of action in different cellular pathways, and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) and its potential side effects.
Métodos De Síntesis
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) can be synthesized using different methods, including the reaction of 2,3-pyridine dicarboxylic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then treated with an amine such as 2-aminopyridine to form 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide). Alternatively, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) can be synthesized using a one-pot reaction of phthalic anhydride, 2-aminopyridine, and naphthalene-1,5-diamine in the presence of a catalyst such as sulfuric acid or acetic anhydride.
Aplicaciones Científicas De Investigación
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been extensively studied for its potential applications in materials science, including the development of organic semiconductors, solar cells, and light-emitting diodes. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)-based materials have been shown to exhibit high charge carrier mobility, good thermal stability, and excellent photophysical properties, making them promising candidates for advanced electronic devices.
Propiedades
IUPAC Name |
2-[5-[1,3-dioxo-5-(pyridin-2-ylcarbamoyl)isoindol-2-yl]naphthalen-1-yl]-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22N6O6/c45-33(41-31-11-1-3-17-39-31)21-13-15-25-27(19-21)37(49)43(35(25)47)29-9-5-8-24-23(29)7-6-10-30(24)44-36(48)26-16-14-22(20-28(26)38(44)50)34(46)42-32-12-2-4-18-40-32/h1-20H,(H,39,41,45)(H,40,42,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORLYNSYSZHPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=C5N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC=CC=N8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)


![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)

